![molecular formula C7H9NO B3025236 2,3-Dimethylpyridin-4-OL CAS No. 68707-71-1](/img/structure/B3025236.png)
2,3-Dimethylpyridin-4-OL
Overview
Description
2,3-Dimethylpyridin-4-ol is a chemical compound with the CAS Number: 68707-71-1 . It has a molecular weight of 123.15 and its IUPAC name is 2,3-dimethyl-4 (1H)-pyridinone .
Molecular Structure Analysis
The molecular formula of this compound is C7H9NO . The InChI code for this compound is 1S/C7H9NO/c1-5-6 (2)8-4-3-7 (5)9/h3-4H,1-2H3, (H,8,9) .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, pyridinols, a related class of compounds, have been reported to react with pentafluoro- and pentachloropyridines . Pyridin-4-ol yields a product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is stored under an inert atmosphere at room temperature .Scientific Research Applications
Multidrug Resistance Reverting Agent
One study explored the impact of various dihydropyridines, including 2,6-dimethylpyridines, on vascular functions and their role in reversing multidrug resistance (MDR) in cells. They found that certain dihydropyridines, excluding 2,6-dimethylpyridines, exhibited MDR-reversing activity without affecting vascular functions, suggesting their potential as chemosensitizers in cancer treatment (Saponara et al., 2004).
Heat Shock Protein Inhibition
Another study highlighted the effectiveness of a compound, which includes a 2,3-dimethylpyridine structure, as an inhibitor of heat shock protein 90 (Hsp90). This compound showed higher potency compared to its predecessor in both in vitro and in vivo models, suggesting its potential in treating diseases where Hsp90 is implicated (Shi et al., 2012).
Adsorption Studies
Research on the adsorption behavior of 2,3-Dimethylpyridine at the mercury/electrolyte interface provides insights into its adsorption characteristics. This study is significant for understanding the electrochemical properties and interactions of dimethylpyridines (Wandlowski & Kretschmer, 1986).
Biodegradation in Waste Water
A study on the biodegradation of dimethylpyridines by bacteria is crucial in addressing environmental concerns, especially in waste water treatment. This research shows the breakdown of these compounds into various metabolites, highlighting an environmentally friendly approach to managing chemical waste (Khasaeva et al., 2020).
Ion Mobility Spectrometry
Research involving 2,4-dimethylpyridine (a related compound) in ion mobility spectrometry demonstrates its potential as a chemical standard. This has implications for precision in comparing mobility spectra from various laboratories (Eiceman et al., 2003).
Cardiovascular Pharmacology
Another study investigated the effects of 2,3-dimethyl-2-butylamine derivatives, including compounds with pyridine ring substituents, on the rat cardiovascular system. This research is significant for understanding the pharmacological effects of these compounds on heart rate and blood pressure (Chen et al., 2004).
Anticancer Activities
Studies have also explored the anticancer activities of various dimethylpyridine derivatives. These compounds show promise in targeting cancer cells while minimizing toxicity to normal cells, suggesting their potential in cancer therapy (Denslow et al., 2017), (Czarnomysy et al., 2016).
Chemical Synthesis and Applications
Research on the synthesis of 2,6-dimethylpyridine derivatives underlines their importance as starting materials in chemical synthesis, offering new methods and insights for industrial production (Zhang et al., 2010), (Jun-teng, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and, if in eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Mode of Action
It’s known that pyridinols, in general, can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing them to attack other molecules, such as aldehydes .
Biochemical Pathways
Pyridinols can potentially influence a variety of biochemical pathways due to their nucleophilic properties .
properties
IUPAC Name |
2,3-dimethyl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTURTHBRTGJYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617137 | |
Record name | 2,3-Dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89776-31-8 | |
Record name | 2,3-Dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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